Ethyl 2-hydroxy-4-methylvalerate, (2R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

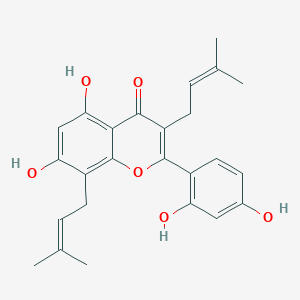

Ethyl 2-hydroxy-4-methylvalerate, (2R)-, is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the synthesis and properties of similar esters and their enantiomers. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is a closely related compound that serves as a precursor in the synthesis of pharmacologically valuable products, such as L-carnitine .

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods, as seen in the preparation of (R)-CHBE, which is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate (ECAA) using a catalytic complex . Similarly, the synthesis of (R)-2-methyl tryptophan ethyl ester is achieved through a highly enantioselective synthesis using a chiral auxiliary . These methods highlight the importance of chirality and the use of specific catalysts or auxiliaries in achieving the desired enantiomer of a compound.

Molecular Structure Analysis

The molecular structure of compounds can significantly influence their synthesis and properties. For example, the molecular structure of rac-[ethylenebis(2-(thexyldimethylsiloxy)indenyl)]zirconium dichloride is reported to crystallize in an indenyl-backward conformation, which affects its catalytic activity in polymerization reactions . Similarly, the crystal structure of a pyrrolidine derivative synthesized from (2S,4R)-4-hydroxy-L-proline and L-proline is determined by single-crystal X-ray diffraction analysis, which reveals intermolecular hydrogen bonds that contribute to its supramolecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are often complex and require careful optimization. For instance, the asymmetric hydrogenation of ECAA to produce (R)-CHBE involves various solvent phases and temperature conditions to achieve high enantioselectivity and conversion rates . The synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-(-)-epichlorohydrin includes steps such as ring-opening, alcoholysis, protection, cyanidation, and deprotection, each contributing to the overall yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like ethyl 2-hydroxy-4-methylvalerate, (2R)-, can be inferred from related compounds. For example, the enantioselective synthesis of (R)-CHBE is characterized by high enantioselectivity and specific activation energies, which are influenced by the solvent system and the presence of ionic liquids . The crystal structure and hydrogen bonding patterns of the pyrrolidine derivative also suggest specific physical properties such as solubility and melting point .

科学的研究の応用

Chemical Recycling of Poly(ethylene terephthalate) Research on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential application of various chemical processes, including glycolysis, where ethyl 2-hydroxy-4-methylvalerate could potentially serve as a precursor or solvent in the breakdown and repolymerization of PET. This approach not only addresses the solid-waste problem but also conserves raw petrochemical products and energy, illustrating a sustainable method for recycling plastics (Karayannidis & Achilias, 2007).

Biodegradation of Ether Oxygenates The biodegradation and fate of ether oxygenates, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, involve microbial processes that might relate to the metabolism and environmental impact of compounds like ethyl 2-hydroxy-4-methylvalerate. Understanding these biodegradation pathways could inform environmental remediation strategies and the ecological safety of chemical use in various applications (Thornton et al., 2020).

Ethyl Glucuronide as a Biomarker Research into ethyl glucuronide (EtG), a stable ethanol metabolite, provides insight into the use of similar ethyl-based compounds for medical and forensic applications. Understanding the metabolism and storage of EtG in biological matrices could extend to the study of ethyl 2-hydroxy-4-methylvalerate's behavior in biological systems, offering potential applications in diagnostics and forensic science (Triolo et al., 2022).

Sterilization of Medical Devices The use of ethylene oxide (EO) for the sterilization of medical devices demonstrates the utility of ethyl-based compounds in healthcare. Ethyl 2-hydroxy-4-methylvalerate could potentially find application in similar sterilization processes, where its chemical properties might offer advantages in terms of efficacy, safety, or environmental impact (Mendes, Brandão, & Silva, 2007).

Safety And Hazards

特性

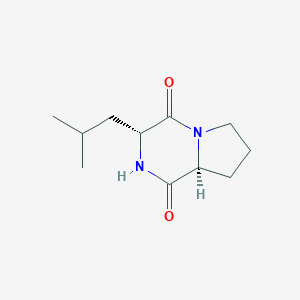

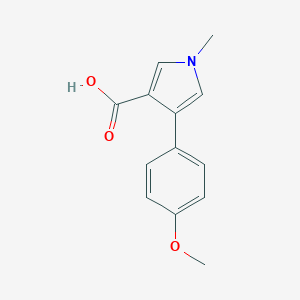

IUPAC Name |

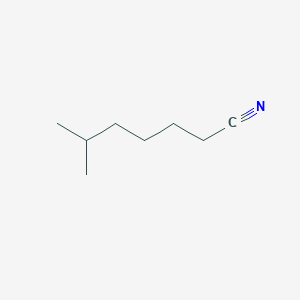

ethyl (2R)-2-hydroxy-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHOWVDPHIXNEN-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-4-methylvalerate, (2R)- | |

CAS RN |

60856-83-9 |

Source

|

| Record name | Ethyl 2-hydroxy-4-methylvalerate, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39C7U1A75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)